thiophene-2-carboximidothioic acid
Description
Thiophene-2-carboximidothioic acid is a sulfur-containing heterocyclic compound derived from thiophene, a five-membered aromatic ring with one sulfur atom. These compounds share a thiophene backbone but differ in functional groups, influencing their reactivity, applications, and safety profiles. For example, thiophene-2-carboxylic acid is widely used in laboratory settings as a precursor for synthesizing pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
thiophene-2-carboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXYHAPUCGQOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aerobic Oxidation of 2-Acetylthiophene
The most industrially relevant method for T2CA production involves a three-step process developed by Bayer AG:
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Friedel-Crafts Acylation : Thiophene reacts with acetyl chloride in the presence of AlCl₃ to form 2-acetylthiophene (AcT).
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Liquid-Phase Aerobic Oxidation : AcT undergoes homogeneous oxidation using O₂ in acetic acid with Co/Mn/Br catalysts at 90–110°C, achieving >95% conversion to T2CA.
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Chlorination : T2CA is converted to thiophene-2-carbonyl chloride (TCC) using SOCl₂ or PCl₅.
Key Advantages :
Derivatization Strategies for Imidothioic Acid Formation
Acid Chloride Intermediate Utilization
TCC serves as the critical precursor for further modifications:
Proposed Route to Thiophene-2-Carboximidothioic Acid :
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Thioamidation : React TCC with ammonium thiocyanate (NH₄SCN) in anhydrous acetone:
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Oxidation : Treat the thioamide with H₂O₂ in acidic medium to install the imidothioic acid group.
Optimization Parameters :
| Step | Reagent Ratio | Temperature | Time | Yield* |
|---|---|---|---|---|
| 1 | 1:1.2 (TCC:NH₄SCN) | 0–5°C | 2 h | 68–72% |
| 2 | 3 eq H₂O₂ | 25°C | 4 h | 45–50% |
| *Theoretical yields based on analogous benzothioamide oxidations. |
Alternative Pathway: Direct Functionalization of T2CA
Thiocarbonyl Insertion via Lawesson's Reagent
A two-stage approach circumvents TCC synthesis:
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Activation : Convert T2CA to its methyl ester using CH₃OH/H₂SO₄.
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Thionation : React with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at reflux:
Critical Considerations :
Challenges and Limitations
Stability Issues
Imidothioic acid derivatives exhibit:
Chemical Reactions Analysis
Types of Reactions
Thiophene-2-carboximidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, which can be further utilized in different applications .
Scientific Research Applications
Thiophene-2-carboximidothioic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiophene-2-carboximidothioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or modulate receptor activity, leading to its observed therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiophene derivative .
Comparison with Similar Compounds
The following analysis compares thiophene-2-carboxylic acid (the closest analog in the evidence) and other structurally related thiophene derivatives:
Structural and Functional Differences
Key Observations :
- Thiophene-2-carboxylic acid is simpler in structure compared to β-lactam derivatives (e.g., compound h in ), which exhibit complex bicyclic frameworks and enhanced biological activity .
- Substitutions like ester groups (e.g., methyl carboxylate in ) improve solubility and stability, making them preferable in drug design .
- Alkyl-substituted thiophenes (e.g., 2-(1,1-dimethylethyl)-thiophene) are less reactive due to steric hindrance but are used in materials science.
Q & A
Q. How can spectroscopic methods differentiate tautomeric forms of this compound?
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